Enitociclib

Description

Significance of Cyclin-Dependent Kinase 9 (CDK9) in Oncogenesis and Disease Progression

Cyclin-Dependent Kinases (CDKs) are a family of proteins essential for a wide range of cellular processes, most notably cell division and gene transcription. frontiersin.orgsheridancollege.ca While the role of CDKs that regulate the cell cycle in cancer is well-established, the involvement of transcriptional CDKs like CDK9 has become a key area of research more recently. frontiersin.orgsheridancollege.ca

CDK9, in partnership with its primary cyclin partner, Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govnih.gov The main function of P-TEFb is to facilitate the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). nih.govnih.gov This action effectively gives a "green light" for the polymerase to produce messenger RNA (mRNA) strands from a DNA template. P-TEFb also promotes transcription by phosphorylating and deactivating negative regulators of transcription, such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF). nih.govnih.gov

A critical aspect of CDK9's role in cancer is its connection to the MYC oncogene. frontiersin.org MYC is a potent transcription factor that drives the expression of numerous genes involved in cell growth and proliferation. CDK9 has been found to co-occupy the promoter regions of MYC target genes, and its presence is often sufficient to drive their expression. frontiersin.org In many cancers, the recruitment of the P-TEFb complex to chromatin by the bromodomain-containing protein 4 (BRD4) is a key mechanism for driving MYC-dependent transcription. frontiersin.org This makes the CDK9-MYC axis a critical dependency for many tumors.

Rationale for Cyclin-Dependent Kinase 9 (CDK9) Inhibition as a Therapeutic Strategy in Cancer

The profound reliance of many tumors on the continuous transcription of survival-promoting genes provides a strong rationale for targeting CDK9 as a therapeutic strategy. nih.gov Since cancer cells are often "addicted" to the overexpression of certain oncogenes and anti-apoptotic proteins with short half-lives, such as MYC and MCL1, they are particularly vulnerable to disruptions in their transcriptional machinery. nih.goveurekalert.org

Inhibiting CDK9 offers a way to shut down this critical supply of survival signals. By blocking the kinase activity of CDK9, inhibitors prevent the phosphorylation of RNA Polymerase II. nih.govselleckchem.com This action stalls transcriptional elongation, leading to a rapid depletion of the short-lived mRNAs that code for key oncogenic proteins. ashpublications.org The subsequent decrease in proteins like MYC and MCL1 can induce apoptosis (programmed cell death) and halt tumor growth. nih.govashpublications.org

This therapeutic approach is particularly promising for cancers driven by MYC, such as certain types of non-Hodgkin lymphoma (NHL), including double-hit diffuse large B-cell lymphoma (DH-DLBCL). nih.govnih.gov The strategy is also being explored in other hematological malignancies and solid tumors where CDK9 activity is upregulated. nih.govashpublications.org The development of increasingly specific small-molecule inhibitors against CDK9 has been a subject of intense research, with the goal of creating effective anti-cancer therapeutics. nih.govnih.gov

Historical Context and Development of Enitociclib (B605923) as a Selective Cyclin-Dependent Kinase 9 (CDK9) Inhibitor

This compound, also known by its former developmental codes BAY1251152 and VIP152, emerged from research efforts to create a highly selective and potent inhibitor of CDK9. ashpublications.orgcllsociety.orgtmc.edu The goal was to develop a compound that could effectively target the P-TEFb complex with greater selectivity for CDK9 over other members of the CDK family, potentially leading to a more targeted therapeutic effect. selleckchem.com

Preclinical research demonstrated this compound's potency. In enzymatic assays, it showed an IC50 value of 3 nM for CDK9, with at least a 50-fold greater selectivity against other CDKs. selleckchem.com Studies in various cancer cell lines confirmed its mechanism of action and effectiveness. For instance, in a panel of 35 human lymphoma cell lines, this compound induced cytotoxicity with IC50 values ranging from 0.043 to 0.152 µmol/L. nih.gov In multiple myeloma cell lines, the IC50 values ranged from 36 nM to 78 nM. ashpublications.org

This potent activity is linked to its direct impact on the transcriptional machinery. Research has shown that this compound treatment leads to a dose-dependent depletion of phosphorylated RNA Polymerase II, followed by a reduction in the levels of MYC and MCL1 proteins. nih.govashpublications.org In mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma cell lines, this compound was found to inhibit CDK9 phosphorylation and the subsequent synthesis of c-MYC, MCL-1, and cyclin D1 proteins, ultimately inducing apoptosis. tmc.edunih.gov

These promising preclinical findings provided the foundation for advancing this compound into clinical trials. It has been evaluated in Phase 1 studies for patients with solid tumors, aggressive non-Hodgkin lymphoma (NHL), and chronic lymphocytic leukemia (CLL). cllsociety.orgashpublications.org The development of this compound represents a targeted approach aimed at exploiting the transcriptional dependencies of cancer cells. nih.gov

Research Findings on this compound

| Finding Category | Details | Cancer Model/Setting | Reference |

|---|---|---|---|

| In Vitro Potency | Demonstrated cytotoxic activity with IC50 values ranging from 0.043 to 0.152 µmol/L. | Panel of 35 human lymphoma cell lines | nih.gov |

| In Vitro Potency | Showed significant cytotoxic activity with IC50 values ranging from 36 nM to 78 nM. | Panel of multiple myeloma (MM) cell lines (n=4) | ashpublications.org |

| In Vitro Potency | Exhibited high potency with IC50 values ranging from 32 to 172 nM. | Mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines | tmc.edunih.gov |

| Mechanism of Action | Inhibited RNA polymerase II Ser2 phosphorylation and depleted MYC and MCL1 proteins. | MYC-amplified SU-DHL-4 and MYC-overexpressing SU-DHL-10 lymphoma cell lines | nih.gov |

| Mechanism of Action | Led to dose-dependent depletion of phosphorylated serine 2/5 RNAPII, MYC, MCL1, and PCNA proteins after 24 hours. | Multiple myeloma (MM) cell lines | ashpublications.org |

| In Vivo Efficacy | Treatment resulted in complete regression of tumor growth in a xenograft model. | MYC-overexpressing SU-DHL-10 lymphoma xenograft | nih.govfigshare.com |

| In Vivo Efficacy | Potently inhibited in vivo tumor growth. | Cell line-derived and patient-derived xenografts of therapeutically resistant mantle cell lymphoma | tmc.edunih.gov |

| Clinical Trial Phase | Phase 1 trials initiated for solid tumors, aggressive NHL, CLL, and Richter syndrome. | Human patients | cllsociety.orgashpublications.org |

| Clinical Combination Study | A Phase 1 trial is evaluating this compound in combination with venetoclax (B612062) and prednisone (B1679067). | Patients with relapsed/refractory lymphoid malignancies | vincerx.comtargetedonc.comvincerx.com |

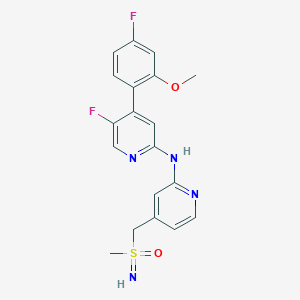

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUMZWULWOUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110196 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610358-59-2 | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Enitociclib Action

Direct Target Engagement: Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a serine/threonine kinase that plays a pivotal role in regulating gene transcription elongation medchemexpress.com. It functions as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for the efficient progression of RNA Polymerase II (RNAPII) along DNA templates nih.govmedchemexpress.comaxonmedchem.comresearchgate.net.

Modulation of Positive Transcription Elongation Factor b (P-TEFb) Complex Activity

Enitociclib (B605923) directly targets and inhibits the kinase activity of CDK9 medchemexpress.commedchemexpress.comaxonmedchem.com. By binding to CDK9, this compound interferes with the formation and function of the P-TEFb complex medchemexpress.comaxonmedchem.comresearchgate.net. This inhibition disrupts the complex's ability to promote the productive elongation of mRNA transcripts, thereby altering the transcriptional landscape of cancer cells nih.govresearchgate.netnih.govresearchgate.netashpublications.org.

Impact on RNA Polymerase II (RNAPII) Carboxy-Terminal Domain (CTD) Phosphorylation (Ser2/Ser5)

A key function of the P-TEFb complex, and specifically CDK9, is the phosphorylation of the C-terminal domain (CTD) of RNAPII at specific serine residues, notably Serine 2 (Ser2) and Serine 5 (Ser5) medchemexpress.comthermofisher.com. This compound's inhibition of CDK9 leads to a significant reduction in the phosphorylation of RNAPII CTD at both Ser2 and Ser5 positions medchemexpress.comashpublications.orgthermofisher.comashpublications.orgdoaj.org. Phosphorylation at Ser2 is critical for transcription elongation, while Ser5 phosphorylation is associated with transcription initiation, particularly at promoter regions thermofisher.comactivemotif.com. By reducing these phosphorylation events, this compound effectively halts or severely impairs the elongation phase of transcription nih.govaxonmedchem.comashpublications.org.

Table 1: this compound Impact on RNA Polymerase II CTD Phosphorylation

| Phosphorylation Site | Observed Effect | Key Findings | Citations |

|---|---|---|---|

| Serine 2 (Ser2) | Inhibition/Reduction | This compound significantly reduces RNAPII CTD Ser2 phosphorylation, impacting transcription elongation. | nih.govmedchemexpress.comaxonmedchem.comresearchgate.netnih.govashpublications.orgdoaj.org |

Transcriptional Regulation and Downregulation of Short Half-Life Oncoproteins

The inhibition of RNAPII-mediated transcription elongation by this compound results in the decreased production of various proteins, particularly those with short half-lives that are critical for cancer cell proliferation and survival.

Suppression of MYC Expression and Associated Oncogenic Pathways

MYC is a potent proto-oncogene that drives cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many aggressive cancers, including MYC-driven lymphomas nih.govnih.govresearchgate.netvincerx.com. This compound effectively suppresses MYC at both the mRNA and protein levels nih.govmedchemexpress.commedchemexpress.comresearchgate.netnih.govresearchgate.netvincerx.comashpublications.orgashpublications.orgdoaj.orgnih.govvincerapharma.combiorxiv.org. This downregulation is a direct consequence of impaired transcription elongation, as MYC mRNA has a short half-life and requires continuous transcription to maintain high levels necessary for oncogenic signaling nih.govresearchgate.net. The suppression of MYC by this compound disrupts MYC-driven oncogenic pathways, contributing significantly to its anti-tumor activity nih.govresearchgate.netnih.govresearchgate.net.

Depletion of Myeloid Cell Leukemia-1 (MCL1) and its Role in Apoptosis Induction

Myeloid Cell Leukemia-1 (MCL1) is a key anti-apoptotic protein belonging to the BCL-2 family, which promotes cell survival and is often overexpressed in hematological malignancies nih.govresearchgate.netashpublications.org. Similar to MYC, MCL1 expression is regulated by CDK9 and P-TEFb nih.govresearchgate.net. This compound treatment leads to the robust depletion of MCL1 protein levels nih.govmedchemexpress.comashpublications.orgashpublications.orgdoaj.orgnih.govvincerapharma.combiorxiv.org. This reduction in MCL1 sensitizes cancer cells to apoptosis, as they lose a critical survival signal nih.govashpublications.orgashpublications.orgnih.gov. The combined downregulation of MYC and MCL1 is a central mechanism by which this compound induces cell death nih.govresearchgate.netnih.govresearchgate.netvincerx.combiorxiv.org.

Effects on Proliferating Cell Nuclear Antigen (PCNA) Expression

Proliferating Cell Nuclear Antigen (PCNA) is a protein involved in DNA replication and repair, and its expression is often elevated in proliferating cancer cells ashpublications.orgashpublications.orgapimtherapeutics.com. This compound has been shown to repress the protein expression of PCNA in cancer cells medchemexpress.comashpublications.orgashpublications.orgvincerapharma.com. This inhibition of PCNA further contributes to the antiproliferative effects of this compound, reinforcing its impact on cell cycle progression and tumor growth ashpublications.orgashpublications.orgvincerapharma.com.

Table 2: this compound Effects on Key Oncogenic Proteins and Proliferation Markers

| Target | Observed Effect | Mechanism/Role | Citations |

|---|---|---|---|

| MYC | Downregulation/Depletion | Short half-life oncogene; drives proliferation, metabolism, and survival. | nih.govmedchemexpress.commedchemexpress.comresearchgate.netnih.govresearchgate.netvincerx.comashpublications.orgashpublications.orgdoaj.orgnih.govvincerapharma.combiorxiv.org |

| MCL1 | Depletion | Anti-apoptotic protein; promotes cell survival. | nih.govmedchemexpress.commedchemexpress.comresearchgate.netnih.govresearchgate.netvincerx.comashpublications.orgashpublications.orgdoaj.orgnih.govvincerapharma.combiorxiv.org |

Table 3: this compound Potency (IC50 Values) in Various Cancer Cell Lines

| Cell Type/Model | IC50 Range | Citations |

|---|---|---|

| Lymphoma Cell Lines | 32–172 nM | nih.gov |

| Multiple Myeloma (MM) Cell Lines | 36 nM to 78 nM | medchemexpress.com |

Compound List:

this compound

Cyclin-Dependent Kinase 9 (CDK9)

Positive Transcription Elongation Factor b (P-TEFb)

RNA Polymerase II (RNAPII)

MYC

Myeloid Cell Leukemia-1 (MCL1)

Proliferating Cell Nuclear Antigen (PCNA)

Cyclin T1

RNA polymerase II subunit B1 (RPB1)

Bcl-2

Cyclin D1

AT7519

AZD-5438

KB-0742

Dinaciclib

VIP152

Preclinical Pharmacological Investigations of Enitociclib

In Vitro Efficacy Assessments

Anti-Proliferative Activity Across Hematologic Malignancy Cell Lines (e.g., Multiple Myeloma, Lymphoma, Chronic Lymphocytic Leukemia)

Enitociclib (B605923) exhibits robust anti-proliferative activity against various hematologic cancer cell lines. In multiple myeloma (MM) models, this compound demonstrated significant cytotoxic activity, with half-maximal inhibitory concentration (IC50) values ranging from 36 to 78 nM across several cell lines, including NCI-H929, MM.1S, OPM-2, and U266B1 ashpublications.orgashpublications.orgglobenewswire.comvincerapharma.comvincerx.com. This activity was observed to be concentration-dependent and consistent across cell lines with differing molecular features, such as MCL1 gene amplification or chromosome 1q gains ashpublications.org.

In lymphoma models, this compound also displayed potent efficacy. In a panel of 35 human lymphoma cell lines, IC50 values ranged from 0.043 to 0.152 µmol/L nih.gov. Specifically, in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines, IC50 values fell between 32 and 172 nM nih.govnih.gov. Furthermore, this compound has shown preclinical in vitro and in vivo efficacy in chronic lymphocytic leukemia (CLL) researchgate.netdntb.gov.ua.

Dose-Dependent Cytotoxicity and Cell Viability Inhibition

This compound consistently demonstrated dose-dependent cytotoxicity and inhibition of cell viability across a broad spectrum of cancer cell lines. In multiple myeloma cell lines, this compound reduced cell viability in a concentration-dependent manner, with reported IC50 values between 36 and 78 nM ashpublications.orgashpublications.orgglobenewswire.comvincerapharma.comvincerx.com. For lymphoma cell lines, IC50 values ranged from 0.043 to 0.152 µmol/L nih.gov. In pediatric solid tumor models, this compound exhibited significant cytotoxic activity in alveolar rhabdomyosarcoma (aRMS) cell lines (IC50: 48-182 nM) and neuroblastoma (NBL) cell lines (IC50: 39-123 nM) aacrjournals.orgresearchgate.net. This compound also showed effective cytotoxicity against KMT2A-rearranged pediatric leukemia cells, with treatment increasing apoptosis in a dose-dependent manner in KOPN-8 cells postersessiononline.eu.

| Cancer Type | Cell Lines Tested | IC50 Range (nM) | References |

| Multiple Myeloma (MM) | NCI-H929, MM.1S, OPM-2, U266B1 | 36-78 | ashpublications.orgashpublications.orgglobenewswire.comvincerapharma.comvincerx.com |

| Lymphoma (General) | Panel of 35 human lymphoma cell lines | 43-152 (µM) | nih.gov |

| Mantle Cell Lymphoma (MCL) | Various MCL cell lines | 32-172 | nih.govnih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | Various DLBCL cell lines | 32-172 | nih.govnih.gov |

| Alveolar Rhabdomyosarcoma (aRMS) | Rh30, Rh41 | 48-182 | aacrjournals.orgresearchgate.net |

| Neuroblastoma (NBL) | LAN1, SK-N-AS, SK-N-BE(2), SK-N-MC | 39-123 | aacrjournals.orgresearchgate.net |

| Pediatric Leukemia (KMT2A-r) | KOPN-8, MV4-11 | Cytotoxic activity | postersessiononline.eu |

Apoptosis Induction in Diverse Cancer Cell Lines

This compound effectively induces apoptosis in various cancer cell lines. In MM cells, this compound potently induced mechanism-based apoptosis, evidenced by the cleavage of caspase-3 and PARP proteins in a dose-dependent manner ashpublications.org. This pro-apoptotic effect was also observed in pediatric solid tumor models, where this compound treatment led to dose- and time-dependent apoptosis in aRMS cells, confirmed by western blotting for cleaved caspase-3 and PARP, and Annexin V/propidium iodide staining aacrjournals.orgresearchgate.net. Similarly, in lymphoma models, this compound triggered apoptosis in a caspase-3-dependent manner, with effects observed as early as 6 hours post-treatment nih.gov. This compound treatment also increased apoptosis in KOPN-8 cells in a dose-dependent manner postersessiononline.eu.

Activity in MYCN-Amplified Pediatric Solid Tumors (e.g., Rhabdomyosarcoma, Neuroblastoma)

This compound has demonstrated significant activity in preclinical models of MYCN-amplified pediatric solid tumors, specifically alveolar rhabdomyosarcoma (aRMS) and neuroblastoma (NBL) aacrjournals.orgresearchgate.netvincerx.comvincerapharma.comvincerapharma.com. Studies investigating this compound in aRMS (Rh30, Rh41) and NBL (LAN1, SK-N-AS, SK-N-BE(2), SK-N-MC) cell lines revealed potent cytotoxic activity, with IC50 values ranging from 48-182 nM in aRMS cells and 39-123 nM in NBL cells aacrjournals.orgresearchgate.net. This compound treatment in these models resulted in dose- and time-dependent apoptosis, accompanied by the depletion of phosphorylated RNA polymerase II (Ser2) and MYCN protein levels aacrjournals.orgresearchgate.net. Furthermore, in aRMS cells, this compound led to the downregulation of PAX3-FOXO1 fusion and PLK1 proteins aacrjournals.orgresearchgate.net. These findings suggest that CDK9 inhibition is a clinically relevant strategy for MYCN-amplified solid tumors, offering significant antitumor activity and pharmacologic targetability aacrjournals.orgresearchgate.net. Research collaborations have also shown this compound's monotherapy and combination activity in preclinical models of KMT2A-rearranged pediatric leukemia vincerx.com.

In Vivo Antitumor Activity in Preclinical Models

Tumor Growth Inhibition and Regression in Xenograft Models

This compound has exhibited substantial in vivo antitumor efficacy in preclinical xenograft models. In multiple murine models of multiple myeloma, this compound demonstrated significant efficacy as a single agent, leading to reduced tumor volumes and prolonged survival compared to vehicle-treated control groups ashpublications.org. For instance, in JJN-3 MM xenograft models, intravenous administration of this compound transiently inhibited the transcription of MYC and MCL1 and promoted apoptosis, resulting in tumor volume reductions of 96% to 99% by day 20 of treatment globenewswire.com.

In lymphoma models, this compound demonstrated dose-dependent antitumor efficacy. In the SU-DHL-10 xenograft model, treatment with 10 mg/kg this compound resulted in tumor growth control, while 15 mg/kg induced complete regression, achieving treatment/control (T/C) values of 0.19 and 0.005, respectively nih.gov. Tumor growth inhibition reaching as low as 0.5% of control was observed in SU-DHL-10 xenografts researchgate.netnih.govresearchgate.net. This compound also potently inhibited in vivo tumor growth in xenograft models of mantle cell lymphoma (MCL) that exhibited resistance to other therapies, with a dose of 10 mg/kg (IV, twice a week) markedly inhibiting tumor growth in JeKo-1 cell line-derived xenografts nih.gov. This compound also showed promising in vivo antitumor efficacy as a single agent in human xenograft tumor models of acute myeloid leukemia (AML) oncotarget.com.

| Tumor Model | Treatment Regimen | Efficacy Metric | References |

| Multiple Myeloma (JJN-3) Xenografts | IV, once weekly | Tumor volumes reduced by 96-99% by day 20 | globenewswire.com |

| Multiple Myeloma (JJN-3, NCI-H929, OPM-2) | IV, once weekly | Reduced tumor volumes, prolonged survival | ashpublications.org |

| Diffuse Large B-cell Lymphoma (SU-DHL-10) | 10 mg/kg IV, once weekly | T/C value: 0.19 (P=0.011); Tumor growth control | nih.gov |

| Diffuse Large B-cell Lymphoma (SU-DHL-10) | 15 mg/kg IV, once weekly | T/C value: 0.005 (P<0.001); Complete regression | nih.gov |

| Diffuse Large B-cell Lymphoma (SU-DHL-10) | IV, once weekly | Tumor growth inhibition reaching 0.5% of control | researchgate.netnih.govresearchgate.net |

| Mantle Cell Lymphoma (JeKo-1 CDXs) | 10 mg/kg IV, twice a week | Marked inhibition of tumor growth | nih.gov |

| Acute Myeloid Leukemia (AML) Xenografts | Various dosing schedules | Promising antitumor efficacy as a single agent | oncotarget.com |

Compound Name List:

this compound

Dinaciclib

Fadraciclib

KB-0742

Selinexor

Etoposide

Topotecan

Camptothecin (CPT)

Pax-3-FOXO1

Translational Research and Biomarker Development for Enitociclib

Pharmacodynamic Biomarkers of Enitociclib (B605923) Activity in Clinical Samples

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is interacting with its intended target and producing the desired biological effect. For this compound, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, research has focused on markers that reflect the inhibition of transcriptional elongation mediated by RNA Polymerase II.

This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 (Ser2) position, a critical step for transcriptional elongation. ashpublications.org Inhibition of CDK9 by this compound is therefore expected to decrease the levels of phosphorylated Pol II at Ser2 (p-Ser2-Pol II).

Studies have demonstrated that this compound potently blocks the phosphorylation of the Pol II CTD at Ser2/Ser5 in a dose- and time-dependent manner in preclinical models. ashpublications.org This on-target effect has been investigated in clinical samples to serve as a direct biomarker of CDK9 inhibition. aacrjournals.org In preclinical studies using MYC-amplified cell lines, this compound treatment resulted in a significant and durable inhibition of RNA Polymerase II Ser2 phosphorylation for up to 48 hours. nih.govaacrjournals.orgresearchgate.net This foundational work supports the use of p-Ser2-Pol II as a robust pharmacodynamic biomarker for assessing this compound's activity in patient samples during clinical trials. aacrjournals.orgnih.gov

A major consequence of CDK9 inhibition is the transcriptional suppression of genes with short half-lives, particularly those regulated by super-enhancers, which include critical oncogenes like MYC and the anti-apoptotic gene MCL1. nih.govresearchgate.netnih.govresearchgate.net These genes are highly dependent on continuous transcription, making them sensitive to inhibitors of transcriptional elongation.

Clinical investigations have successfully used the downregulation of MYC and MCL1 mRNA in patient blood samples as a key pharmacodynamic marker of this compound's biological activity. nih.gov This effect has been observed across various cancer types, including non-Hodgkin lymphoma (NHL) and solid tumors. nih.gov Preclinical work in lymphoma and multiple myeloma cell lines consistently shows that this compound treatment leads to a rapid depletion of both mRNA transcripts and protein levels of MYC and MCL1. ashpublications.orgnih.govresearchgate.netaacrjournals.orgnih.gov This downregulation is a critical part of this compound's anti-tumor effect, leading to the induction of apoptosis. ashpublications.orgnih.gov The pharmacodynamic effect in patient blood demonstrates that downregulation of MYC and MCL1 mRNA is robust and durable, confirming target engagement and downstream pathway modulation. nih.gov

| Target Gene/Protein | Cancer Type Model | Observed Effect | Reference |

|---|---|---|---|

| MYC (mRNA and Protein) | Diffuse Large B-Cell Lymphoma (DLBCL) | Significant depletion | nih.govaacrjournals.orgnih.gov |

| MCL1 (mRNA and Protein) | Diffuse Large B-Cell Lymphoma (DLBCL) | Significant depletion | nih.govaacrjournals.orgnih.gov |

| c-Myc (Protein) | Multiple Myeloma (MM) | Repressed expression | ashpublications.org |

| Mcl-1 (Protein) | Multiple Myeloma (MM) | Repressed expression | ashpublications.org |

| MYCN (Protein) | Neuroblastoma & Rhabdomyosarcoma | Depletion of protein levels | aacrjournals.org |

Beyond the well-established markers of MYC and MCL1, research has sought to identify a broader signature of CDK9 inhibition. RNA sequencing analyses following this compound treatment in cancer cell lines have identified several other key differentially expressed genes that could serve as novel transcriptional biomarkers.

Among these are ZPF36, JUNB, BTG1, and PIM3. nih.gov These genes have been shown to be significantly down-modulated following treatment with CDK9 inhibitors, including this compound. nih.gov In studies involving blood samples from patients with MYC-positive lymphomas treated with this compound, a robust transcriptomic downregulation of transcription factors including MYC, JUNB, ZFP36, and BTG1 was observed. nih.gov This broader set of biomarkers provides a more comprehensive picture of the transcriptional shift induced by this compound, moving beyond single-gene readouts and offering a potential signature for monitoring drug activity.

| Biomarker | Modulation | Context | Reference |

|---|---|---|---|

| ZPF36 | Downregulated | Identified in CLL and DLBCL cell lines; observed in patient samples | nih.gov |

| JUNB | Downregulated | Identified in CLL and DLBCL cell lines; observed in patient samples | nih.gov |

| BTG1 | Downregulated | Identified in CLL and DLBCL cell lines; observed in patient samples | nih.gov |

| PIM3 | Downregulated | Identified in CLL and DLBCL cell lines | nih.gov |

Molecular Stratification Strategies for Patient Selection

A key goal of translational research is to identify patient populations who are most likely to respond to a targeted therapy. For this compound, this involves identifying tumors that are particularly dependent on the transcriptional machinery that CDK9 regulates.

Given this compound's potent ability to downregulate MYC expression, a primary focus for patient selection has been on malignancies driven by this oncogene. This includes hematologic cancers like double-hit diffuse large B-cell lymphoma (DH-DLBCL), which is characterized by rearrangements in MYC and BCL2, and other MYC-positive non-Hodgkin lymphomas. nih.govresearchgate.netaacrjournals.orgnih.gov The dependence of these tumors on continuous high-level MYC expression makes them theoretically vulnerable to CDK9 inhibition. Clinical trials have demonstrated that this compound is active in this patient population, leading to complete metabolic remissions in some patients with DH-DLBCL. nih.govresearchgate.netaacrjournals.orgnih.gov

The strategy extends to pediatric solid tumors characterized by amplification of the MYC family member, MYCN. MYCN amplification is a hallmark of poor prognosis in neuroblastoma (NBL) and alveolar rhabdomyosarcoma (aRMS). aacrjournals.org Preclinical studies have shown that this compound has significant antitumor activity in MYCN-amplified NBL and aRMS cell lines, where it effectively depletes MYCN protein levels and induces apoptosis. aacrjournals.org This provides a strong rationale for investigating this compound in clinical trials for these specific pediatric solid tumors. aacrjournals.org

The ultimate validation of a biomarker is its ability to predict or correlate with clinical outcomes. For this compound, a crucial translational goal is to link the degree of on-target pharmacodynamic effects with patient response.

In a phase I clinical trial, this compound treatment led to durable complete metabolic responses in patients with DH-DLBCL. nih.govresearchgate.net Analysis from these studies suggests a relationship between the magnitude of biomarker modulation and clinical activity. For instance, the pharmacodynamic effect on MYC and MCL1 mRNA downregulation was observed to be less robust and/or durable at lower dose levels of this compound, which may correlate with clinical efficacy. nih.gov While MYC downregulation is a primary driver of response, the broader transcriptional suppression achieved by this compound may also contribute to its efficacy, suggesting that a composite biomarker signature could have greater predictive power. nih.govaacrjournals.orgnih.gov Ongoing and future studies will continue to collect biomarker data alongside clinical response data to establish a definitive correlation that can be used to guide treatment decisions and optimize therapeutic strategies for patients with MYC-driven cancers.

Clinical Development and Therapeutic Applications of Enitociclib

Monotherapy Clinical Investigations

Early clinical investigations have explored the activity of enitociclib (B605923) as a single agent in patients with advanced hematologic malignancies. These studies have provided initial evidence of its therapeutic potential and informed the development of combination strategies.

This compound has shown particular promise in specific aggressive subtypes of lymphoma. In patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), a subtype characterized by MYC and BCL2 rearrangements, this compound monotherapy has demonstrated clinical activity vincerx.comnih.gov. Specifically, complete metabolic remissions were observed in 2 out of 7 patients with DH-DLBCL treated with a 30 mg dose of this compound administered intravenously once weekly in a phase I clinical trial globenewswire.comvincerx.comnih.govresearchgate.net. Further analysis of patients with DH-DLBCL and other MYC+ NHL treated with 30 mg this compound showed significant MYC downregulation, supporting its potential in these aggressive B-cell malignancies globenewswire.comvincerx.com.

Combination Therapy Strategies and Clinical Investigations

The mechanism of action of this compound, which targets fundamental oncogenic pathways, positions it as a strong candidate for combination therapies aimed at achieving synergistic effects and overcoming resistance mechanisms.

Preclinical studies have established the rationale for combining this compound with other agents. This compound's ability to suppress the transcription of anti-apoptotic and pro-survival proteins like MYC and MCL1 suggests potential synergism with drugs that target complementary pathways nih.govashpublications.orgashpublications.orgmedchemexpress.com. Research has indicated that BCL2 overexpression can be a mechanism of resistance to CDK9 inhibition, highlighting the potential synergy with BCL2 inhibitors researchgate.net. Furthermore, the favorable safety profile of this compound makes it an attractive "partner of choice" for novel combinations globenewswire.comonco-this-week.com.

This compound has been investigated in combination with venetoclax (B612062), a BCL2 inhibitor, for the treatment of relapsed/refractory lymphomas. A Phase 1 NIH-sponsored study evaluating the combination of this compound, venetoclax, and prednisone (B1679067) in patients with DLBCL and PTCL has shown promising early clinical results globenewswire.comvincerx.comtargetedonc.comvincerx.com. In this trial, 2 partial responses (PRs) were observed in 3 patients with peripheral T-cell lymphoma (PTCL), and 1 PR was seen in 2 patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL) globenewswire.comtargetedonc.com. One patient with angioimmunoblastic T-cell lymphoma achieved a PR with a 91% reduction in tumor burden, and another PTCL patient had a PR with an 86% reduction in pulmonary lesions and resolution of skin lesions vincerx.comtargetedonc.com. A patient with DH-DLBCL achieved a PR after just one cycle of treatment vincerx.comtargetedonc.com. These findings suggest compelling evidence for synergism between this compound and venetoclax, particularly given the low response rates previously reported for venetoclax monotherapy in PTCL globenewswire.comonco-this-week.com. Preclinical studies also demonstrated that this compound reduces MCL1 expression, which can confer sensitivity to venetoclax ashpublications.orgresearchgate.net.

Preclinical research has also explored the synergistic potential of this compound with immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931), particularly in the context of multiple myeloma (MM). Studies have shown that this compound demonstrates synergistic effects with lenalidomide and pomalidomide in MM cell lines, leading to enhanced apoptosis and antitumor activity ashpublications.orgashpublications.orgmedchemexpress.com. In vivo studies also indicated increased efficacy of this compound when combined with lenalidomide vincerapharma.comglobenewswire.comashpublications.org. These findings provide a biological rationale for investigating this compound in combination with IMiDs in hematological malignancies.

Compound List:

this compound

Venetoclax

Lenalidomide

Pomalidomide

Combination with Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib)

Preclinical studies have indicated potential synergistic effects when this compound is combined with proteasome inhibitors, such as bortezomib and carfilzomib (B1684676) researcher.lifemyeloma.orgashpublications.org. These investigations suggest that the combined blockade of transcription and protein degradation pathways can enhance anti-tumor activity in models of multiple myeloma myeloma.org. While direct clinical trial data for this compound in combination with proteasome inhibitors is limited in the provided literature, the preclinical rationale supports its potential as a partner in this therapeutic class.

Combination with Topoisomerase Inhibitors (e.g., Irinotecan (B1672180), Etoposide, Topotecan)

In vitro studies have identified synergistic cytotoxic effects between this compound and topoisomerase inhibitors, including irinotecan and etoposide, in cell lines like alveolar rhabdomyosarcoma (aRMS) researcher.lifeaacrjournals.org. These findings suggest that combining this compound with agents that interfere with DNA replication and repair could offer enhanced anti-tumor activity.

Combination with Other Targeted Agents (e.g., Selinexor, Prednisone, Pelabresib, Navitoclax)

This compound has been investigated in combination with other targeted agents and supportive drugs. Notably, a Phase 1 study is evaluating this compound in combination with venetoclax (a BCL-2 inhibitor) and prednisone for relapsed/refractory (R/R) lymphoma vincerx.comtargetedonc.comvincerapharma.comfirstwordpharma.comvincerx.comvincerx.com. Preclinical data also supports the potential synergy of this compound with selinexor, a selective inhibitor of nuclear export researcher.lifeaacrjournals.org. Combinations with pelabresib and navitoclax have not been explicitly detailed in the provided literature.

Impact on Response Rates and Durability in Combination Regimens

Table 1: Preliminary Efficacy of this compound + Venetoclax + Prednisone in R/R Lymphoid Malignancies (NCT05371054)

| Lymphoma Subtype | Number of Patients Evaluated (as of Sep 2024) | Overall Response Rate (ORR) | Partial Response (PR) |

| PTCL | 3 | N/A | 2 |

| DH-DLBCL | 2 | N/A | 1 |

| Angioimmunoblastic T-cell lymphoma | 1 | N/A | 1 |

| Total | 7 | 57% (4/7) | 4 |

Note: Complete Response (CR) data for these specific subgroups within the combination study was not explicitly detailed in the provided snippets.

Specific responses have been observed, including a PR in a patient with angioimmunoblastic T-cell lymphoma showing a 91% reduction in tumor burden, and another PR in a PTCL patient with significant reduction in pulmonary lesions and resolution of skin lesions targetedonc.com. A patient with double-hit DLBCL (DH-DLBCL) achieved a PR after only one treatment cycle targetedonc.comvincerx.com. The durability of responses in the combination regimen has been described as good, with particular flattening of response curves observed at two years, especially in the complete response group targetedonc.com. The combination has also shown potential synergistic effects, as venetoclax monotherapy has demonstrated low response rates in PTCL, suggesting a beneficial interaction with this compound targetedonc.comvincerx.comvincerx.com.

In terms of monotherapy, this compound has demonstrated durable responses in certain lymphoma subtypes. For instance, two patients with DH-DLBCL achieved complete metabolic remissions (CMRs) lasting 3.7 and 2.3 years, with remissions continuing for over two years after treatment cessation vincerx.comfirstwordpharma.com.

Evaluation in Specific Lymphoma Subtypes (e.g., Peripheral T-cell Lymphoma, Diffuse Large B-cell Lymphoma)

This compound's efficacy in combination regimens has been particularly noted in challenging lymphoma subtypes.

Diffuse Large B-cell Lymphoma (DLBCL): this compound has shown activity in various DLBCL subtypes. In patients with DH-DLBCL, the combination with venetoclax and prednisone resulted in a PR in one of two patients targetedonc.com. Furthermore, monotherapy this compound demonstrated durable complete metabolic remissions in DH-DLBCL patients vincerx.comfirstwordpharma.com. In high-grade B-cell lymphoma (HGBL) with MYC and BCL2 and/or BCL6 rearrangements, this compound monotherapy achieved complete responses in 2 out of 7 subjects (29%) in its initial clinical trial nih.govoncotarget.comoncotarget.comresearchgate.net. The combination with venetoclax and prednisone also showed activity, with one patient achieving a PR researchgate.net.

Considerations for Safety Profile in Combination Regimens

This compound is generally considered well-tolerated, making it a favorable partner for combination therapies vincerx.comvincerapharma.comtargetedonc.comvincerx.comvincerx.comvincerapharma.com. In the Phase 1 study evaluating this compound in combination with venetoclax and prednisone for R/R lymphoma, no dose-limiting toxicities (DLTs) were observed, and the combination was described as safe and well-tolerated targetedonc.comvincerx.comresearchgate.net. This favorable safety profile supports its continued development and exploration in combination with other therapeutic agents.

Mechanisms of Drug Resistance and Strategies for Overcoming Them with Enitociclib

Acquired Resistance to Current Standard-of-Care Therapies in Lymphoid Malignancies

Mantle cell lymphoma (MCL) is an aggressive form of non-Hodgkin lymphoma where, despite advances in therapy, resistance and relapse are common. postersessiononline.euashpublications.org Even sophisticated treatments such as Bruton's tyrosine kinase (BTK) inhibitors, the BCL-2 inhibitor venetoclax (B612062), and CAR-T cell therapy are often met with eventual resistance, highlighting the urgent need for new therapeutic strategies. postersessiononline.eu

Bruton's tyrosine kinase (BTK) inhibitors, like ibrutinib (B1684441), have significantly improved outcomes for patients with relapsed/refractory MCL. nih.govdiagenode.com However, both primary and acquired resistance are major limitations. nih.govtandfonline.com Resistance to covalent BTK inhibitors such as ibrutinib often arises from mutations in the BTK gene itself, most commonly a cysteine-to-serine substitution at codon 481 (C481S). hematologyandoncology.net This mutation disrupts the irreversible binding of the drug to BTK, rendering it less effective. hematologyandoncology.net

Other mechanisms of resistance are independent of BTK mutations and involve the activation of alternative survival pathways. These "BTK-bypass" pathways can include:

Activation of other kinases: Upregulation of kinases like LYN and SYK can reactivate downstream signaling independently of BTK. nih.gov

PI3K/Akt/mTOR pathway activation: This crucial survival pathway can be activated, promoting cell growth and proliferation despite BTK inhibition. nih.gov

Non-canonical NF-κB pathway: Activation of this pathway, which can be independent of BTK signaling, also contributes to ibrutinib resistance. nih.gov

Upregulation of MYC: This transcription factor, which is downstream of the MAPK pathway, can be overexpressed in ibrutinib-resistant cells. nih.gov

Patients who develop resistance to BTK inhibitors often have a poor prognosis, underscoring the need for therapies that can overcome these resistance mechanisms. tandfonline.comtargetedonc.com

Chimeric antigen receptor (CAR) T-cell therapy targeting the CD19 protein on lymphoma cells represents a major advancement for relapsed or refractory MCL. nih.govnih.gov Brexucabtagene autoleucel, a CD19-directed CAR-T therapy, has been approved for patients who have failed previous treatments, including BTK inhibitors. nih.govmskcc.org Despite high initial response rates, a significant number of patients experience disease progression after CAR-T therapy. jnccn360.orgnih.gov

Mechanisms of resistance to CAR-T cell therapy include:

Antigen Loss or Downregulation: The most common mechanism is the loss or decreased expression of the target antigen, CD19, on the surface of lymphoma cells, which allows them to evade recognition by the CAR-T cells. jnccn360.orgnih.gov

T-cell Dysfunction: The infused CAR-T cells may become exhausted or lose their persistence over time, reducing their ability to effectively kill tumor cells. nih.gov

Tumor Microenvironment: The environment surrounding the tumor can be immunosuppressive, hindering the function of CAR-T cells.

Venetoclax, a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), has shown efficacy in MCL. dntb.gov.uahaematologica.org However, both intrinsic and acquired resistance are common. haematologica.orgresearchgate.net The primary mechanism of resistance involves a shift in the cancer cell's dependency from BCL-2 to other anti-apoptotic proteins, primarily MCL-1 and BCL-XL. researchgate.netnih.gov

When venetoclax inhibits BCL-2, pro-apoptotic proteins like BIM are released. haematologica.orgnih.gov In sensitive cells, these proteins activate BAX and BAK to initiate apoptosis. nih.gov In resistant cells, the upregulated MCL-1 or BCL-XL proteins sequester the freed pro-apoptotic proteins, preventing cell death. haematologica.orgashpublications.org This upregulation can be driven by various factors, including genetic alterations and signals from the tumor microenvironment. dntb.gov.uaresearchgate.net Mutations in the BCL2 gene itself are an uncommon cause of resistance in MCL. researchgate.net

Strategies to sensitize cells to venetoclax or overcome resistance often involve co-targeting these escape mechanisms. For example:

Inhibition of MCL-1: Combining venetoclax with MCL-1 inhibitors has demonstrated strong synergy in preclinical MCL models. haematologica.org

Inhibition of BCL-XL: The use of BCL-XL inhibitors can restore sensitivity to venetoclax. ashpublications.org

Targeting upstream signaling: Inhibiting pathways that lead to MCL-1 upregulation, such as the casein kinase 2 (CK2) pathway, can reduce MCL-1 levels and re-sensitize MCL cells to venetoclax. haematologica.org

Role of CDK9 Overexpression in Therapeutic Resistance

Cyclin-dependent kinase 9 (CDK9) is a critical transcriptional regulator that plays a key role in cancer cell survival. postersessiononline.eunih.gov As part of the positive transcription elongation factor-b (P-TEFb) complex, CDK9 phosphorylates RNA polymerase II, a crucial step for the transcription of many genes, particularly those with short-lived mRNA and protein products. nih.govnih.gov These include key oncogenes and anti-apoptotic proteins like MYC and MCL-1. postersessiononline.eunih.gov

Research has shown that CDK9 is often overexpressed in tumors, and this overexpression is linked to therapeutic resistance and poor prognosis. postersessiononline.eunih.gov In MCL, single-cell RNA sequencing has revealed that CDK9 is among the top upregulated genes in patients who have relapsed after both BTK inhibitor and CAR-T cell therapies (dual-resistant) compared to those resistant only to BTK inhibitors. nih.govnih.gov Furthermore, the MYC-targets hallmark, which represents a set of genes regulated by the MYC oncogene, becomes progressively enriched as patients fail successive therapies, including BTKi and CAR-T. postersessiononline.euashpublications.org This suggests that as MCL evolves and becomes more resistant, it increasingly relies on transcriptional programs controlled by CDK9 to drive the expression of survival genes like MYC. nih.govashpublications.org This upregulation of CDK9 activity is believed to be a central driver of the transcriptomic reprogramming that contributes to the aggressive and drug-resistant nature of relapsed MCL. ashpublications.orgaacrjournals.org

Enitociclib's Efficacy in Circumventing Pre-Existing Resistance Mechanisms

This compound (B605923) (formerly VIP152) is a highly potent and selective inhibitor of CDK9. postersessiononline.eunih.gov By targeting this master transcriptional regulator, this compound offers a mechanism to overcome resistance to other targeted therapies. postersessiononline.eunih.gov Its efficacy has been demonstrated in preclinical models of MCL that are resistant to standard-of-care treatments. postersessiononline.eunih.gov

In laboratory studies, this compound has shown potent anti-lymphoma activity in various models of therapeutic resistance:

BTKi-Resistant MCL: this compound effectively inhibited tumor growth in patient-derived xenograft (PDX) models established from patients with ibrutinib resistance. postersessiononline.euashpublications.org

BTKi-Venetoclax Dual-Resistant MCL: The drug also markedly inhibited tumor growth in a PDX model with dual resistance to both ibrutinib and venetoclax. postersessiononline.euashpublications.org

BTKi-CAR-T Dual-Resistant MCL: Importantly, this compound demonstrated significant efficacy in a PDX model derived from a patient who had relapsed after both BTK inhibitor and CAR-T cell therapies. postersessiononline.euashpublications.org

The mechanism behind this efficacy lies in this compound's ability to rapidly inhibit CDK9. This leads to a swift decline in the levels of short-lived, critical survival proteins that are often implicated in resistance, such as c-MYC, MCL-1, and cyclin D1. postersessiononline.eunih.govnih.gov By shutting down the production of these key oncogenic drivers, this compound induces apoptosis in cancer cells, even those that have developed sophisticated mechanisms to evade other therapies. nih.govnih.gov

Table 1: Efficacy of this compound in Preclinical Models of Resistant Mantle Cell Lymphoma An interactive data table showing the effectiveness of this compound across different resistant models.

| Resistance Model | Preclinical Model Type | Outcome of this compound Treatment | Reference |

|---|---|---|---|

| Ibrutinib Resistance | Patient-Derived Xenograft (PDX-1) | Effectively inhibited tumor growth | postersessiononline.eu |

| Ibrutinib-Venetoclax Dual Resistance | Patient-Derived Xenograft (PDX-2) | Markedly inhibited tumor growth | postersessiononline.eu |

| Ibrutinib-CAR-T Dual Resistance | Patient-Derived Xenograft (PDX-3) | Markedly inhibited tumor growth | postersessiononline.eu |

| General MCL | Cell Line-Derived Xenograft | Effectively inhibited tumor growth | ashpublications.org |

Transcriptomic Reprogramming Associated with Resistance and CDK9 Inhibition

The development of resistance to therapies like ibrutinib in MCL is not just due to single mutations but involves a broad rewiring of the cell's gene expression patterns, a process known as transcriptomic reprogramming. nih.govdiagenode.com Studies have shown that ibrutinib-resistant MCL cells undergo significant changes driven by enhancer remodeling and adaptive signaling, leading to a more aggressive phenotype. nih.govresearchgate.net This reprogramming makes the resistant cells highly dependent on the cellular machinery that controls transcription. nih.govcngb.org

A key finding is that this reprogrammed state renders the cancer cells particularly vulnerable to the inhibition of transcriptional regulators, especially CDK9. nih.govdiagenode.com Single-cell RNA sequencing has shown that as MCL cells develop resistance, first to BTK inhibitors and then to CAR-T therapy, there is a progressive enrichment of the "MYC_TARGETS" gene set. postersessiononline.eunih.gov This indicates an increasing reliance on the MYC oncogene and the transcriptional network it controls. nih.gov

Inhibition of CDK9 with agents like this compound directly counters this transcriptomic reprogramming. nih.govresearchgate.net By blocking CDK9, this compound prevents the productive elongation of transcripts for key survival genes. nih.govnih.gov This leads to:

Rapid downregulation of oncogenic transcripts: The levels of mRNA for short-lived proteins like c-MYC and MCL-1 are acutely reduced. nih.govnih.govnih.gov

Disruption of reprogrammed signaling circuits: CDK9 inhibition disables the newly established signaling networks that characterize the resistant state. nih.govdiagenode.com

Reversal of the resistant phenotype: Treatment with a CDK9 inhibitor can shift the gene expression profile of resistant cells back towards that of sensitive cells. researchgate.net

This demonstrates that targeting CDK9 with this compound is a rational strategy to dismantle the transcriptional programs that underpin therapeutic resistance in MCL. nih.govnih.gov

Potential Mechanisms of Resistance to this compound Monotherapy (Hypothetical and Observed)

While this compound has demonstrated efficacy in overcoming resistance to other therapeutic agents, the potential for cancer cells to develop resistance to this compound itself must be considered. nih.gov Research into resistance to selective CDK9 inhibitors is ongoing, and several mechanisms, both observed and hypothetical, have been identified.

One of the most direct mechanisms of acquired resistance to a targeted therapy is the development of mutations in the drug's target protein. In the context of this compound, this would involve mutations in the CDK9 protein. An observed resistance mechanism has been identified in an acute myeloid leukemia (AML) cell line made resistant to BAY1251152 (an alternative name for this compound). nih.govbohrium.comlcsciences.com Whole-exome sequencing of the resistant cells revealed a specific point mutation, L156F, located in the kinase domain of CDK9. nih.govlcsciences.com This mutation is thought to confer resistance by sterically hindering the binding of the inhibitor to the ATP-binding pocket of CDK9. nih.govbohrium.com Interestingly, this mutation corresponds to a rare single nucleotide polymorphism (SNP), suggesting that a small subset of patients may have intrinsic resistance to the drug. bohrium.com

Beyond on-target mutations, other potential mechanisms of resistance can be hypothesized based on general principles of drug resistance to kinase inhibitors. These may include:

Upregulation of the Drug Target: An increase in the expression of CDK9 could potentially overcome the inhibitory effects of this compound, requiring higher concentrations of the drug to achieve the same level of therapeutic effect.

Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, cells might upregulate other pro-survival pathways that are not dependent on CDK9-mediated transcription. This could involve the activation of other kinases or signaling molecules that can maintain the expression of key oncogenes like MYC or anti-apoptotic proteins like MCL-1 through alternative transcriptional or post-transcriptional mechanisms. researchgate.netnih.govmiami.edu

Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy. Alterations in drug metabolism that lead to faster inactivation of this compound could also contribute to resistance.

Alterations in Downstream Effectors: Resistance could emerge from changes in proteins downstream of CDK9. For example, mutations in the MYC or MCL-1 genes that increase their stability or render their expression independent of CDK9-mediated transcription could make cells resistant to this compound's effects. nih.gov

Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression patterns, potentially activating pro-survival pathways that circumvent the need for CDK9 activity. nih.gov

A summary of a key observed resistance mechanism is presented in the table below.

| Mechanism | Specific Alteration | Effect | Supporting Evidence |

| On-Target Mutation | L156F mutation in the kinase domain of CDK9 | Steric hindrance of this compound binding to the ATP pocket, reducing inhibitory activity. | Observed in an AML cell line with acquired resistance to a selective CDK9 inhibitor (BAY1251152/Enitociclib). nih.govbohrium.comlcsciences.com |

Rational Design of Combination Therapies to Mitigate Resistance to this compound

A primary strategy to delay or overcome the development of resistance to this compound is the use of combination therapies. nih.gov By targeting multiple, non-overlapping survival pathways simultaneously, combination therapies can reduce the likelihood of resistant clones emerging. The rational design of these combinations is based on the mechanistic understanding of this compound and the pathways that are likely to be involved in resistance.

This compound's ability to downregulate the anti-apoptotic protein MCL-1 provides a strong rationale for combining it with agents that target other members of the BCL-2 family, such as BCL-2 itself. postersessiononline.eu This is exemplified by the combination of this compound with the BCL-2 inhibitor venetoclax . g1therapeutics.comtmc.edu Many hematologic malignancies are dependent on a delicate balance between pro- and anti-apoptotic proteins. ashpublications.org By simultaneously inhibiting both MCL-1 (via this compound) and BCL-2 (via venetoclax), a potent synergistic effect can be achieved, leading to a more profound induction of apoptosis and potentially preventing the emergence of resistance that could arise from the upregulation of one of these anti-apoptotic proteins in response to the inhibition of the other. ashpublications.orgresearchgate.net Early clinical data for the combination of this compound with venetoclax and prednisone (B1679067) have shown encouraging responses in patients with relapsed/refractory lymphomas. nih.govg1therapeutics.com

Similarly, this compound has shown synergistic effects when combined with other standard-of-care agents in multiple myeloma (MM), such as the proteasome inhibitor bortezomib (B1684674) and the immunomodulatory drugs lenalidomide (B1683929) and pomalidomide (B1683931) . ashpublications.org The rationale for these combinations lies in the multi-faceted targeting of key myeloma survival pathways. Proteasome inhibitors like bortezomib can lead to an accumulation of misfolded proteins and induce cellular stress, while immunomodulatory drugs have complex mechanisms that include the degradation of key transcription factors. Combining these with this compound, which broadly impacts transcription of oncogenes, can create a multi-pronged attack that is more difficult for cancer cells to overcome. ashpublications.org

The table below summarizes some of the rational combination therapies being investigated with this compound to mitigate resistance.

| Combination Agent | Cancer Type | Rationale for Combination |

| Venetoclax | Lymphoid Malignancies (e.g., PTCL, DH-DLBCL) | This compound downregulates MCL-1, while venetoclax inhibits BCL-2. The dual targeting of these key anti-apoptotic proteins is expected to produce a synergistic pro-apoptotic effect and overcome resistance mediated by either protein alone. nih.govg1therapeutics.comtmc.edu |

| Bortezomib | Multiple Myeloma | Bortezomib induces apoptosis by inhibiting the proteasome. Combining this with this compound's transcriptional suppression of key survival proteins like MYC and MCL-1 offers a dual attack on myeloma cell viability. ashpublications.org |

| Lenalidomide | Multiple Myeloma | Lenalidomide has immunomodulatory and anti-proliferative effects. Its combination with this compound targets different facets of myeloma biology, potentially leading to a more durable response. ashpublications.org |

| Pomalidomide | Multiple Myeloma | Similar to lenalidomide, pomalidomide offers a distinct mechanism of action that complements the transcriptional inhibition by this compound, providing a basis for enhanced efficacy and overcoming resistance. ashpublications.org |

By rationally combining this compound with other anti-cancer agents, it may be possible to not only enhance its therapeutic efficacy but also to proactively address the challenge of drug resistance, leading to more durable clinical responses.

Discussion, Limitations, and Future Research Directions

Comparative Analysis of Enitociclib (B605923) with Other Cyclin-Dependent Kinase (CDK) Inhibitors

This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. vincerx.com This specificity distinguishes it from the more broadly recognized class of CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, which are approved for the treatment of hormone receptor-positive (HR+) breast cancer. targetedonc.comnih.gov While both classes of drugs target the cell cycle, their mechanisms and therapeutic targets differ significantly.

CDK4/6 inhibitors primarily block the G1-S phase transition of the cell cycle by inhibiting the phosphorylation of the retinoblastoma (Rb) protein. targetedonc.com In contrast, this compound's inhibition of CDK9 prevents the activation of RNA polymerase II, leading to the transcriptional downregulation of key short-lived oncoproteins, most notably MYC and MCL1. vincerx.comnih.gov This makes this compound particularly relevant for cancers addicted to these oncogenes, such as certain types of lymphomas and leukemias. nih.govnih.gov

Within the landscape of CDK9 inhibitors, this compound also presents a distinct profile. Compared to other investigational oral CDK9 inhibitors like atuveciclib (B1649299) and KB-0742, this compound is administered via intravenous infusion. nih.gov This route allows for a unique intermittent dosing schedule designed to enhance its therapeutic window. nih.gov Other CDK9 inhibitors in development include voruciclib, fadraciclib, PRT-2527, and GFH-009, each being evaluated in various hematologic malignancies and solid tumors. ashpublications.org While direct comparative clinical data is not yet available, differences in selectivity, potency, and administration route suggest varied clinical applications and profiles. ashpublications.org For instance, abemaciclib, a CDK4/6 inhibitor, also inhibits other kinases and has shown efficacy in Rb-deficient cell lines where palbociclib and ribociclib are less effective. nih.gov this compound's high selectivity for CDK9 is a key feature that differentiates its mechanism and potential applications from these broader-spectrum inhibitors. vincerx.com

Table 1: Comparative Profile of Selected CDK Inhibitors

| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |

|---|---|---|---|---|

| Primary Target | CDK9 | CDK4/6 | CDK4/6 | CDK4/6 |

| Core Mechanism | Inhibits transcriptional elongation (RNA Pol II phosphorylation) | Blocks G1-S cell cycle transition (Rb phosphorylation) | Blocks G1-S cell cycle transition (Rb phosphorylation) | Blocks G1-S cell cycle transition (Rb phosphorylation) |

| Key Downstream Effect | Repression of MYC, MCL1 | Suppression of S-phase cyclins | Suppression of S-phase cyclins | Suppression of S-phase cyclins |

| Selectivity | Highly selective for CDK9 | Similar potency for CDK4/6 | Greater potency for CDK4 vs CDK6 | Greater potency for CDK4 vs CDK6 (14x) |

| Administration | Intravenous, once weekly | Oral, once daily (with break) | Oral, once daily (with break) | Oral, twice daily (continuous) |

Potential for Expansion of Therapeutic Indications to Other Cancer Types (e.g., Acute Myeloid Leukemia)

The mechanism of this compound, centered on the downregulation of MYC and MCL1, provides a strong rationale for its investigation across a range of hematologic malignancies and solid tumors beyond its initial focus. Preclinical studies have already demonstrated promising activity in several cancer types.

Acute Myeloid Leukemia (AML): The anti-apoptotic protein MCL1 is a known contributor to the pathophysiology of AML and is associated with resistance to the BCL2 inhibitor venetoclax (B612062). ashpublications.org By decreasing MCL1 expression, this compound has the potential to address this resistance mechanism. ashpublications.org In human xenograft tumor models of AML, this compound demonstrated significant in vivo antitumor efficacy as a single agent with a favorable tolerability profile across various dosing schedules. nih.gov This positions this compound as a candidate for combination therapies in AML, particularly with agents like venetoclax. ashpublications.org

Multiple Myeloma (MM): Research has shown that this compound is highly effective at decreasing cell viability and inducing apoptosis in multiple myeloma cell lines. ashpublications.org It demonstrates synergistic effects when combined with standard anti-MM agents, including bortezomib (B1684674), lenalidomide (B1683929), pomalidomide (B1683931), and venetoclax. ashpublications.orgashpublications.org The drug effectively represses the expression of oncogenes c-Myc, MCL1, and proliferating cell nuclear antigen (PCNA) in MM cells, providing a strong basis for its clinical development in this disease. ashpublications.org In vivo studies confirmed that this compound reduces tumor volume and prolongs survival in MM xenograft models. ashpublications.org

Other Lymphomas: Beyond the promising results in double-hit diffuse large B-cell lymphoma (DH-DLBCL), this compound is being explored in other lymphoma subtypes. vincerx.comtargetedonc.com A phase 1 study is evaluating its combination with venetoclax and prednisone (B1679067) in relapsed/refractory peripheral T-cell lymphoma (PTCL), where early results have shown encouraging response rates. vincerx.comtargetedonc.com Furthermore, preclinical data indicates that this compound is highly potent in mantle cell lymphoma (MCL), where it may overcome resistance to both BTK inhibitors and CAR-T therapy. nih.gov

Optimization of Dosing Schedules and Intermittent Dosing Strategies for Enhanced Therapeutic Index

A critical aspect of this compound's clinical development is its intermittent dosing schedule, which is designed to maximize its therapeutic index—the balance between efficacy and toxicity. This compound is administered as a once-weekly intravenous infusion. nih.govcllsociety.org This strategy is based on the drug's mechanism and pharmacodynamics.

The inhibition of CDK9 leads to the downregulation of MCL1, an effect that is not only crucial for killing cancer cells but also affects normal cells, such as neutrophils. nih.gov The once-weekly schedule is intended to allow for the recovery of on-target effects in healthy tissues, such as the restoration of Mcl-1 levels in neutrophils, before the next dose is administered. nih.gov This provides a wider therapeutic window compared to other orally administered CDK9 inhibitors that may have more continuous exposure. nih.gov

Phase 1 trials have explored various dosing levels and schedules. For instance, one trial in solid tumors and aggressive NHL used a 30 mg once-weekly dose, while a trial in CLL and Richter syndrome started at 10 mg for the first week before escalating to 15 mg. cllsociety.org In a study involving patients with MYC+ lymphomas, a dose of 30 mg was administered intravenously once weekly on days 1, 8, and 15 of a 21-day cycle. nih.gov This intermittent approach was shown to effectively downregulate transcription factors like MYC while allowing for a therapeutic window that could lead to durable responses. nih.gov The optimization of these schedules is ongoing, aiming to find the dose that provides the most robust and durable downregulation of target oncogenes in tumors while minimizing off-target effects. nih.gov

Continued Development of Predictive Biomarkers for Patient Selection and Monitoring

The targeted nature of this compound necessitates the development of robust predictive biomarkers to identify patients most likely to respond and to monitor therapeutic effect. The primary pharmacodynamic biomarkers for this compound are the direct targets of its mechanism: MYC and MCL1. vincerx.comnih.gov

Studies have demonstrated that this compound treatment leads to a dose-dependent depletion of phosphorylated RNA Polymerase II and the subsequent downregulation of MYC, MCL1, and PCNA proteins. ashpublications.orgashpublications.org The downregulation of MYC and MCL1 mRNA has been observed in blood samples from patients treated with this compound, confirming this on-target effect in a clinical setting. nih.govresearchgate.net The degree and duration of this downregulation at lower dose levels were found to be less robust, highlighting the importance of achieving adequate therapeutic concentrations. nih.gov

MYC and BCL2 rearrangements are characteristic of DH-DLBCL, a cancer type where this compound has shown clinical activity, making these genetic features a key patient selection biomarker. nih.gov However, while MYC downregulation is a prominent effect, research suggests that other CDK9-regulated targets may be independent of MYC, delivering a broader transcriptional downregulation. nih.govresearchgate.net

Future research will focus on refining these biomarkers. This includes establishing specific cutoff levels for MYC or MCL1 expression that predict response and exploring other genes affected by CDK9 inhibition. researchgate.net An unbiased RNA-seq analysis of this compound-treated cells identified novel potential targets like PHF23 and TP53RK, which could be developed into additional biomarkers. nih.govresearchgate.net Such advancements will be crucial for personalizing therapy and improving outcomes for patients treated with this compound.

Exploration of Novel Combination Partners and Sequential Treatment Regimens

Given its targeted mechanism and favorable tolerability, this compound is considered an ideal partner for combination therapies. targetedonc.commedness.org Preclinical and early clinical data have shown compelling evidence of synergy with several other anti-cancer agents, which could enhance efficacy and overcome resistance.

Venetoclax: The combination of this compound with the BCL2 inhibitor venetoclax is particularly promising. Since this compound downregulates MCL1, it can sensitize cancer cells to BCL2 inhibition by venetoclax, a mechanism that is especially relevant in malignancies co-dependent on both anti-apoptotic proteins. nih.govashpublications.org A Phase 1 trial combining this compound with venetoclax and prednisone has shown high response rates in patients with hard-to-treat non-Hodgkin's lymphomas like PTCL and DH-DLBCL. vincerx.comtargetedonc.com This synergy is believed to be more effective than venetoclax monotherapy, which has previously shown low response rates in PTCL. vincerx.comtargetedonc.com

Proteasome Inhibitors and Immunomodulatory Drugs (IMiDs): In multiple myeloma, this compound has demonstrated synergistic effects with the proteasome inhibitor bortezomib and with IMiDs such as lenalidomide and pomalidomide. ashpublications.orgashpublications.org In vivo studies confirmed that combining this compound with lenalidomide or bortezomib led to increased efficacy in MM xenograft models. ashpublications.org

Future research will continue to explore other novel combination partners. The distinct mechanism of this compound suggests it could be paired with a wide range of therapies, including other targeted agents, chemotherapy, and antibody-drug conjugates. nih.gov The development of sequential treatment regimens, where this compound could be used to prime tumors or treat them after resistance to other therapies emerges, is another important avenue of investigation.

Table 2: Investigational Combination Therapies with this compound

| Combination Partner | Cancer Type | Rationale / Preclinical Finding | Clinical Status (if available) |

|---|---|---|---|

| Venetoclax (+ Prednisone) | Lymphoma (PTCL, DH-DLBCL) | Synergistic apoptosis induction via dual BCL2/MCL1 pathway inhibition. vincerx.comtargetedonc.com | Phase 1 (NCT05371054) vincerx.com |

| Lenalidomide | Multiple Myeloma | Synergistic effects observed in 3 of 4 MM cell lines tested. ashpublications.org | Preclinical ashpublications.org |

| Bortezomib | Multiple Myeloma | Synergistic effects observed in OPM-2 MM cells. ashpublications.org | Preclinical ashpublications.org |

| Pomalidomide | Multiple Myeloma | Synergistic effects identified in NCI-H929 and U266B1 MM cell lines. ashpublications.org | Preclinical ashpublications.org |

Long-Term Efficacy and Management of Acquired Resistance to this compound

While early clinical data for this compound are promising, establishing its long-term efficacy and understanding mechanisms of acquired resistance are critical for its future success. In a phase 1 trial, this compound monotherapy led to durable complete metabolic remissions in two out of seven patients with DH-DLBCL, with treatment durations lasting 194 and 122 weeks, respectively, demonstrating the potential for long-term benefit in some patients. nih.govaacrjournals.org

However, as with most targeted therapies, the development of acquired resistance is a significant challenge. The mechanisms by which cancer cells might become resistant to this compound are not yet fully understood and represent a key area for future research. Potential mechanisms could involve mutations in CDK9 itself, upregulation of alternative survival pathways that bypass the need for MYC or MCL1, or alterations in drug efflux pumps.

Preclinical studies in mantle cell lymphoma suggest that this compound can overcome resistance to other targeted agents like BTK inhibitors, indicating its potential role in later lines of therapy or for patients who have relapsed on other treatments. nih.gov Understanding how resistance to this compound develops will be crucial for designing rational second-line treatments and combination strategies to prevent or overcome it. This will involve analyzing tumor samples from patients who progress on this compound to identify genetic or molecular changes associated with resistance.

Investigation of Immunomodulatory Effects and Impact on Vaccine Efficacy

The interplay between cell cycle inhibitors and the immune system is an area of growing interest. While the primary effect of this compound is on transcriptional regulation within cancer cells, there is potential for indirect effects on the tumor microenvironment and systemic immune responses. Other CDK inhibitors, specifically CDK4/6 inhibitors, have been shown to possess a range of immunostimulatory effects. nih.gov These include enhancing tumor antigen presentation, promoting T-cell activation, and reducing the proliferation of immunosuppressive regulatory T (Treg) cells. nih.gov

The immunomodulatory effects of this compound are not yet well-defined but are an important direction for future research. Protein kinases are known to play key roles in immune regulation. researchgate.net Given that this compound is being tested in combination with immunomodulatory drugs like lenalidomide and pomalidomide in multiple myeloma, understanding its intrinsic effects on immune cells is crucial. ashpublications.orgresearchgate.net Future studies should investigate whether this compound can alter the composition of immune cells within the tumor, modulate cytokine production, and potentially synergize with immunotherapies like checkpoint inhibitors.

The impact of this compound on vaccine efficacy is another unexplored but relevant question, particularly as cancer patients are often immunocompromised and receive various vaccinations. As a potent cell cycle inhibitor, it could theoretically affect the proliferation of lymphocytes required for a robust vaccine response. This will require dedicated investigation to ensure the safe and effective co-administration of this compound with necessary vaccines.

Addressing Unmet Needs in Relapsed/Refractory Cancer Populations

The treatment landscape for patients with relapsed or refractory (R/R) cancers remains a significant challenge, characterized by high rates of treatment failure and poor prognoses. Many existing therapies, including advanced treatments like BTK inhibitors and CAR-T cells, are often followed by the development of resistance and subsequent relapse. postersessiononline.eu This creates a critical and ongoing unmet medical need for novel therapeutic agents that can effectively treat these heavily pre-treated patient populations. postersessiononline.eunih.gov this compound, a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, is emerging as a promising candidate to address this gap. postersessiononline.eu